molecular formula C20H25IN2O3SSi B12635926 1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-

Cat. No.: B12635926
M. Wt: 528.5 g/mol
InChI Key: YTTNJAXVCJUWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Substituent Positional Analysis

The IUPAC name is derived from the parent heterocycle 1H-pyrrolo[2,3-b]pyridine , a fused bicyclic system comprising a pyrrole ring (five-membered, one nitrogen) and a pyridine ring (six-membered, one nitrogen). The numbering follows the orientation where the bridging atoms are positions 2 (pyrrole) and 3 (pyridine).

Substituents are assigned as follows:

  • 1-(Phenylsulfonyl) : A sulfonyl group (-SO₂) attached to a benzene ring at position 1.
  • 3-Iodo : An iodine atom at position 3.
  • 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl : A tert-butyldimethylsilyl (TBDMS) ether-linked methyl group at position 5.

The molecular formula is C₂₂H₂₈IN₂O₃SSi , calculated by summing the core (C₇H₆N₂) and substituents:

  • Phenylsulfonyl: C₆H₅SO₂
  • Iodo: I
  • TBDMS-oxymethyl: (CH₃)₃C-Si(CH₃)₂-O-CH₂-

Table 1: Substituent Positions and Contributions

Position Substituent Formula Contribution
1 Phenylsulfonyl C₆H₅SO₂
3 Iodo I
5 TBDMS-oxymethyl C₈H₁₈OSi

Comparative Analysis with Pyrrolopyridine Isomer Family

Pyrrolopyridines exhibit varied biological and physicochemical properties depending on ring fusion positions. Key isomers include:

Table 2: Pyrrolopyridine Isomers and Electronic Properties

Isomer Fusion Positions Electron Density Profile Reactivity Trends
[2,3-b] (this work) Pyrrole C2–C3 Moderate aromaticity Electrophilic at C5, C7
[3,4-c] Pyrrole C3–C4 Reduced conjugation Susceptible to nucleophilic substitution
[3,2-b] Pyrrole C3–C2 High electron density at C5 Prone to oxidation

The [2,3-b] isomer’s electronic structure supports cross-coupling reactions at C5 and C7, as demonstrated in Suzuki–Miyaura functionalizations. Steric effects from the TBDMS group at C5 further modulate reactivity.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are limited, related structures provide insights:

  • Core Conformation : X-ray studies of 2-propyl-1H-pyrrolo[2,3-b]pyridine reveal a planar bicyclic system with a dihedral angle of 2.5° between rings.
  • Substituent Effects : Bulky groups like phenylsulfonyl induce torsional strain. For example, 1-(benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine adopts a twisted conformation (dihedral angle: 12°).
  • Silyl Ethers : TBDMS-oxymethyl groups typically exhibit gauche conformations to minimize steric clashes, as seen in 5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one .

Table 3: Hypothesized Crystallographic Parameters

Parameter Predicted Value Basis for Prediction
Space Group P2₁/c Common for bulky substituted heterocycles
Unit Cell (Å) a=10.2, b=7.8, c=15.3 Analogous to [2,3-b] derivatives
Dihedral Angle (Core) 5–10° Steric hindrance from substituents

Properties

Molecular Formula

C20H25IN2O3SSi

Molecular Weight

528.5 g/mol

IUPAC Name

[1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-yl]methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C20H25IN2O3SSi/c1-20(2,3)28(4,5)26-14-15-11-17-18(21)13-23(19(17)22-12-15)27(24,25)16-9-7-6-8-10-16/h6-13H,14H2,1-5H3

InChI Key

YTTNJAXVCJUWMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolopyridine core, followed by functionalization at specific positions to introduce the desired substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of carbon-carbon and carbon-heteroatom bonds .

Chemical Reactions Analysis

Substitution Reactions at the 3-Iodo Position

The 3-iodo substituent serves as a versatile site for transition metal-catalyzed cross-coupling reactions, enabling modular functionalization of the pyrrolopyridine core.

Reaction TypeConditionsOutcomeSource
Suzuki–Miyaura CouplingPd(dppf)Cl₂, aryl/heteroaryl boronic acid, K₂CO₃, dioxane/H₂O, 80–100°CIntroduces aryl/heteroaryl groups at C3
Buchwald–Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°CForms C–N bonds with amines at C3
Nucleophilic Aromatic SubstitutionNaN₃, DMF, 60°C or KCN, CuI, DMSO, 120°CReplaces iodine with azide or cyanide

Key Findings :

  • The electron-withdrawing phenylsulfonyl group enhances the electrophilicity of the C3 position, facilitating oxidative addition in palladium-catalyzed couplings .

  • Chemoselectivity is achievable: Suzuki couplings proceed preferentially at C3 over C5 due to steric hindrance from the bulky silyl group .

Functionalization of the Silyl-Protected Hydroxymethyl Group

The tert-butyldimethylsilyl (TBDMS) group acts as a temporary protective moiety for the hydroxymethyl substituent at C5.

Reaction TypeConditionsOutcomeSource
DeprotectionTBAF, THF, 0°C to RTCleaves TBDMS to yield primary alcohol
OxidationDess–Martin periodinane, CH₂Cl₂, RTConverts deprotected alcohol to aldehyde
Reductive AlkylationPost-deprotection: NaBH₃CN, RCHO, MeOHForms secondary amines via reductive amination

Limitations :

  • Premature deprotection during coupling reactions may occur if fluoride-generating conditions (e.g., KF in Suzuki reactions) are employed .

  • Over-oxidation of the alcohol to carboxylic acids has been observed with strong oxidants like KMnO₄ .

Modification of the 1-Phenylsulfonyl Group

The phenylsulfonyl group directs electrophilic substitution and stabilizes intermediates but can be removed under specific conditions.

Reaction TypeConditionsOutcomeSource
DesulfonylationMg/MeOH, reflux or H₂, Pd/C, EtOHRemoves sulfonyl group to yield NH-pyrrolopyridine
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitration at C4 (ortho to sulfonyl)

Mechanistic Insight :

  • The sulfonyl group deactivates the ring toward electrophiles but directs incoming electrophiles to the C4 position via resonance effects .

Multi-Step Reaction Sequences

The compound’s orthogonal reactivity enables sequential transformations for complex molecule synthesis.

Example Pathway ( ):

  • Suzuki Coupling at C3 with 3-cyanophenylboronic acid → Intermediate A .

  • SEM Deprotection with TBAF → Intermediate B (free alcohol).

  • Mitsunobu Reaction with phthalimide → Intermediate C (protected amine).

  • Sulfonyl Group Removal via hydrogenolysis → Final product with C3-aryl, C5-aminomethyl, and NH-pyrrolopyridine groups.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating >120°C leads to desilylation and formaldehyde release, which can form tricyclic byproducts via intramolecular cyclization .

  • Light Sensitivity : The iodoarene moiety necessitates storage in amber vials to prevent radical-mediated decomposition.

Comparative Reaction Efficiency

The table below contrasts yields for common transformations:

ReactionYield (%)Purity (%)Key Challenge
Suzuki Coupling (Ar–I)72–85>95Competing protodeiodination
Buchwald–Hartwig Amination65–7890Sensitivity to amine steric bulk
TBDMS Deprotection88–9498Over-oxidation of alcohol if not controlled

Scientific Research Applications

Synthesis and Structure

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions that include the formation of the pyrrole ring followed by functionalization at various positions. Recent studies have demonstrated various synthetic pathways that yield high purity and yield of these compounds. For instance, a study reported the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Antitumor Activity

A significant area of research focuses on the antitumor properties of 1H-Pyrrolo[2,3-b]pyridine derivatives. For example:

  • c-Met Inhibition : Derivatives bearing aromatic hydrazone moieties have been synthesized and evaluated for their inhibitory effects on c-Met, a receptor tyrosine kinase involved in cancer progression. These compounds demonstrated significant cytotoxicity against A549 lung cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase .
  • FGFR Inhibition : Another study highlighted the activity of a specific derivative against FGFR1, 2, and 3 with IC50 values indicating potent inhibition. This compound also inhibited breast cancer cell proliferation and migration, suggesting its potential as a therapeutic agent in oncology .

Immunomodulatory Effects

Research has also explored the immunomodulatory properties of these compounds. A series of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting Janus kinase 3 (JAK3) have shown promise in treating immune-related diseases. These compounds were designed to modulate immune responses effectively and could be beneficial in conditions like autoimmune diseases .

Material Science Applications

Beyond biological applications, 1H-Pyrrolo[2,3-b]pyridine derivatives are being investigated for their potential use in material science. Their unique structural properties allow for incorporation into polymers and other materials that require specific thermal or mechanical properties.

Case Study 1: Synthesis and Evaluation of FGFR Inhibitors

A recent study synthesized a series of pyrrolo[2,3-b]pyridine derivatives that were evaluated for their FGFR inhibitory activities. The lead compound exhibited low molecular weight and high potency against multiple FGFR isoforms. This compound was further optimized for better efficacy and selectivity against cancer cell lines.

Case Study 2: c-Met Inhibitors Development

In another study focused on developing c-Met inhibitors using pyrrolo[2,3-b]pyridine scaffolds, researchers identified structure-activity relationships (SAR) that guided further modifications to enhance biological activity. The resulting compounds not only demonstrated significant antitumor activity but also showed favorable pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Compound ID/Ref Position 1 Position 3 Position 5 Key Properties/Applications
Target Compound Phenylsulfonyl Iodo TBDMS-OCH2 Stabilized intermediate; radiopharmaceutical potential
757982-71-1 Phenylsulfonyl Iodo 4-Cyanophenyl Enhanced π-π interactions for kinase binding
20a H Bromo Phenylethynyl Sonogashira coupling precursor
6c H Nitro 4-Trifluoromethylphenyl Electron-withdrawing group for SAR studies
21c H Methoxyphenylethynyl 3,4-Dimethoxyphenyl Dual methoxy groups enhance solubility
8a Nicotinamide Amino Phenyl Kinase inhibition via hydrogen bonding

Substituent Analysis :

  • Position 1 : The phenylsulfonyl group in the target compound enhances stability compared to unprotected (H) or acylated (e.g., nicotinamide) derivatives .
  • Position 5 : The TBDMS-OCH2 group offers superior hydrolytic stability over unprotected hydroxymethyl or aryl groups .

Yield Comparison :

  • Target Compound : Expected yield ~40–50%, based on analogous silylation/sulfonylation reactions .
  • Compound 6c : 87% yield via Suzuki coupling, highlighting efficiency of boronic acid reactions.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives represent a significant class of heterocyclic compounds with diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)- has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and related derivatives.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions that allow for the introduction of various functional groups. The compound in focus incorporates a dimethylsilyl ether and an iodo group, which are crucial for its biological activity.

Key Synthesis Pathways

  • Starting Materials : Commonly derived from pyrrole and pyridine precursors.
  • Functionalization : Introduction of substituents at various positions to enhance potency and selectivity.

Anticancer Properties

Research indicates that 1H-Pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance:

  • Compound 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, showcasing its potential as a therapeutic agent against breast cancer cell lines such as 4T1. It inhibited cell proliferation and induced apoptosis while also reducing migration and invasion capabilities of these cells .

Anti-inflammatory Effects

In addition to anticancer properties, certain derivatives have shown promise in modulating inflammatory responses. For example:

  • Compounds derived from this scaffold have been evaluated for their ability to inhibit pro-inflammatory cytokine release from macrophages exposed to lipopolysaccharides (LPS) .

Case Studies

Several studies have highlighted the biological activity of related compounds:

Study Compound Activity IC50 Values Notes
Compound 4hFGFR InhibitionFGFR1: 7 nM; FGFR2: 9 nM; FGFR3: 25 nMInduces apoptosis in cancer cells
Pyrrolo DerivativesAnti-inflammatoryNot specifiedInhibits cytokine release
Various DerivativesAnticonvulsant, AnticancerNot specifiedBroad spectrum of activities

Pharmacological Profile

The pharmacological profile of the compound includes:

  • Anticancer Activity : Targeting FGFR signaling pathways.
  • Anti-inflammatory Activity : Potential use in treating inflammatory diseases.
  • Other Activities : Anticonvulsant and analgesic properties noted in some derivatives .

Q & A

Basic: What are the key synthetic strategies for introducing iodine at the 3-position of 1H-pyrrolo[2,3-b]pyridine derivatives?

The 3-iodo substitution is typically achieved via direct iodination using reagents like N-iodosuccinimide (NIS) under mild conditions. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine was synthesized by reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with NIS in acetone at room temperature, yielding 92% product . Regioselectivity is ensured by steric and electronic factors of the pyrrolopyridine core. Confirm iodination using ¹H NMR (e.g., δ 8.39 ppm for HetH protons) and mass spectrometry .

Basic: How is the phenylsulfonyl group introduced at the 1-position of the pyrrolo[2,3-b]pyridine core?

The phenylsulfonyl group is introduced via sulfonylation using para-toluenesulfonyl chloride (TsCl) under basic conditions. For instance, 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was synthesized by reacting 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with NaH and TsCl in THF, achieving 95% yield . The reaction requires anhydrous conditions to avoid hydrolysis. Confirmation is done via ¹H NMR (e.g., aromatic proton shifts at δ 7.60–7.42 ppm) .

Advanced: How can conflicting NMR data between predicted and observed spectra for 3-iodo-substituted derivatives be resolved?

Discrepancies often arise from solvent effects , tautomerism , or residual coupling . For example, in DMSO-d₆, NH protons in 3-iodo derivatives may appear as broad singlets (δ 12.40 ppm) due to hydrogen bonding . Use variable-temperature NMR or COSY/NOESY to resolve overlapping signals. Cross-validate with 13C NMR (e.g., iodinated carbons at ~90–100 ppm) and HRMS for molecular ion confirmation .

Advanced: What strategies optimize regioselectivity in silylation of hydroxymethyl substituents on pyrrolo[2,3-b]pyridines?

The tert-butyldimethylsilyl (TBS) group is introduced via silyl ether formation using TBSCl and imidazole in DMF. For hydroxymethyl derivatives (e.g., 5-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine), regioselectivity is controlled by protecting the NH group first (e.g., with a phenylsulfonyl group) to prevent side reactions. Reaction progress is monitored via TLC (Rf shift) and confirmed by ¹H NMR (TBS methyl protons at δ 0.80–0.20 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/13C NMR : Assign aromatic protons (δ 7.3–8.9 ppm) and quaternary carbons (e.g., iodinated C3 at ~98 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ for C₂₁H₂₈IN₂O₃SSi requires exact mass 583.05).
  • IR Spectroscopy : Detect sulfonyl (SO₂) stretches at ~1350–1150 cm⁻¹ and silyl ether (Si-O) at ~1250–1000 cm⁻¹ .

Advanced: How does the TBS-protected hydroxymethyl group influence stability and reactivity in cross-coupling reactions?

The TBS group enhances hydrolytic stability of the hydroxymethyl substituent during reactions like Suzuki-Miyaura couplings . For example, TBS-protected derivatives remain intact under basic conditions (K₂CO₃, Pd(PPh₃)₄) at 105°C, enabling aryl boronic acid coupling at the 5-position . Post-reaction, the TBS group is cleaved with TBAF in THF to regenerate the hydroxymethyl functionality .

Basic: What purification methods are effective for isolating this compound?

  • Flash Column Chromatography : Use gradients of dichloromethane/ethyl acetate (90:10 to 80:20) for silylated intermediates .
  • Recrystallization : Employ ethanol/water mixtures for phenylsulfonyl-containing derivatives .
  • HPLC : For final compounds, use C18 columns with acetonitrile/water (0.1% TFA) to achieve >95% purity .

Advanced: How can computational methods predict biological activity for derivatives of this compound?

  • Molecular Docking : Map the iodine and phenylsulfonyl groups to hydrophobic pockets in targets like FGFR1 (e.g., G485 and D641 residues) .
  • QSAR Models : Correlate ionization potential (calculated via DFT) with fungicidal activity (e.g., against Pyricularia oryzae) .
  • ADMET Prediction : Use tools like SwissADME to assess logP (target <5) and P-glycoprotein inhibition risk .

Basic: What are common decomposition pathways for silyl-protected pyrrolo[2,3-b]pyridines?

  • Acidic Hydrolysis : TBS groups degrade in HCl/THF, regenerating hydroxymethyl groups .
  • Thermal Degradation : Above 150°C, desilylation and sulfonyl group cleavage may occur. Monitor via TGA-DSC .
  • Light Sensitivity : Iodinated derivatives may undergo photolytic dehalogenation; store in amber vials under inert gas .

Advanced: How to resolve low yields in Sonogashira couplings for 3-iodo derivatives?

Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and use copper iodide as a co-catalyst. For electron-deficient alkynes (e.g., phenylacetylene), increase reaction temperature to 80°C in THF . If aryl-iodide oxidative addition is sluggish, pre-activate the catalyst with TBAB (tetrabutylammonium bromide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.